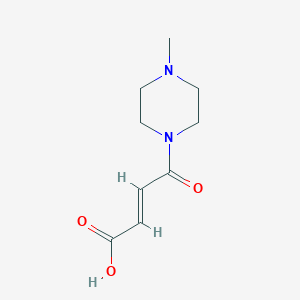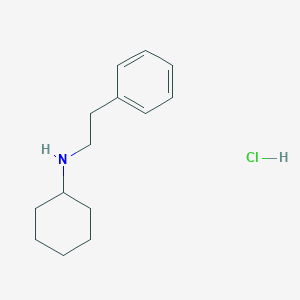
N-(2-Phenylethyl)cyclohexanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-Phenylethyl)cyclohexanamine hydrochloride” is a chemical compound with the CAS Number: 197357-53-2. Its molecular weight is 239.79 . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “N-(2-Phenylethyl)cyclohexanamine hydrochloride” is1S/C14H21N.ClH/c1-3-7-13(8-4-1)11-12-15-14-9-5-2-6-10-14;/h1,3-4,7-8,14-15H,2,5-6,9-12H2;1H . The molecular formula is C14H21N.ClH . Physical And Chemical Properties Analysis
The compound has a density of 1.0±0.1 g/cm3, a boiling point of 315.3±11.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . The compound also has a molar refractivity of 65.4±0.4 cm3 .Wissenschaftliche Forschungsanwendungen
Analytical Profiling in Biological Matrices
N-(2-Phenylethyl)cyclohexanamine hydrochloride has been characterized analytically along with other psychoactive arylcyclohexylamines. A method using liquid chromatography (HPLC) electrospray tandem mass spectrometry and ultraviolet (UV) detection was developed for the qualitative and quantitative analysis of these compounds in biological matrices like blood, urine, and vitreous humor (De Paoli et al., 2013).
Conformational Analysis
The compound has been used in the study of N-unsubstituted, N-methyl, and N-benzyl cis- and trans-2(hydroxymethyl)cyclohexylamines for synthesizing and analyzing the stereochemistry and conformations of the prepared compounds. These analyses were primarily conducted using variable-temperature 1 H, 13 C, and 31 P NMR spectroscopy, supplemented by geometry optimizations (Kivelä et al., 2005).
Chemical Synthesis and Reactivity
N-(2-Phenylethyl)cyclohexanamine hydrochloride has been involved in the synthesis of various chemical compounds. For instance, its reactivity was explored in the formation of N-2-(1,1-dimethoxyalkylidene)-cyclohexylamines, which were hydrolyzed to corresponding 1,1-dimethoxy-2-alkanones (Kimpe & Schamp, 2010). Additionally, its role in the synthesis of aryloxyacetaldehydes and N-(aryloxyethyl)cyclohexanamine hydrochlorides has been investigated (Shapenova et al., 2010).
Pharmacology and Toxicology
In pharmacology, the compound has been compared with other cyclohexyl analogs to understand its effects on blood pressure and smooth muscle activity. This comparative analysis revealed interesting insights into the pharmacological properties of these compounds (Marsh, 1948).
Eigenschaften
IUPAC Name |
N-(2-phenylethyl)cyclohexanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N.ClH/c1-3-7-13(8-4-1)11-12-15-14-9-5-2-6-10-14;/h1,3-4,7-8,14-15H,2,5-6,9-12H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGVGCWIMGWPEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCCC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Phenylethyl)cyclohexanamine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![hexahydro-2H-cyclopenta[d]oxazol-2-one](/img/structure/B170151.png)
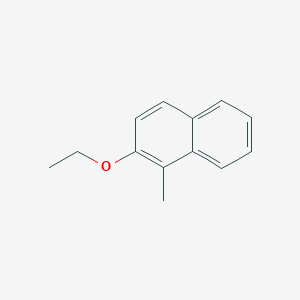
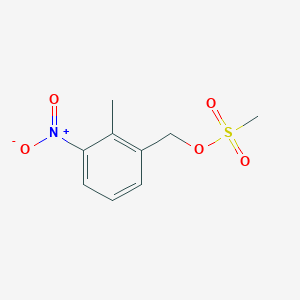
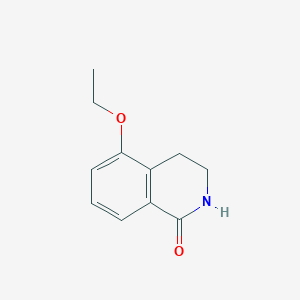
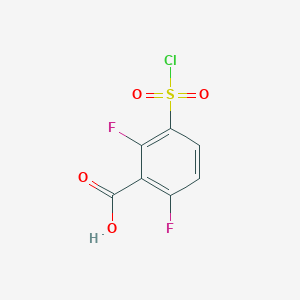
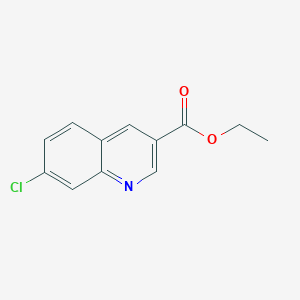
![6-Chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B170164.png)
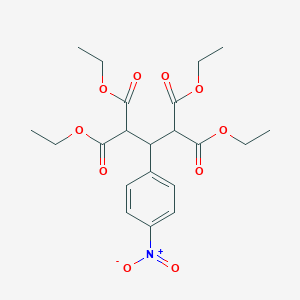
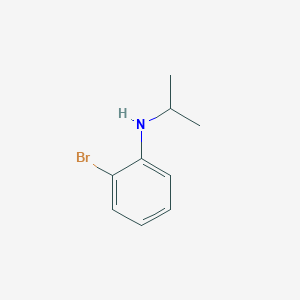
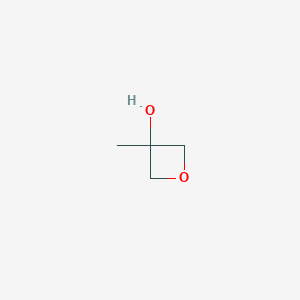
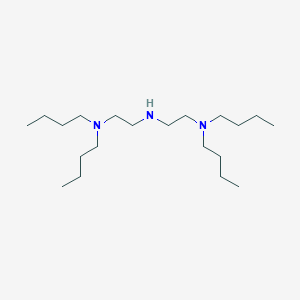
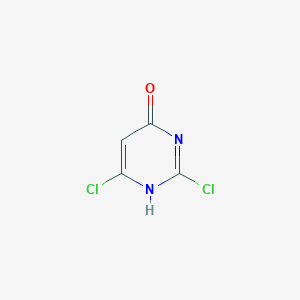
![4-[(4-Bromophenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B170180.png)
